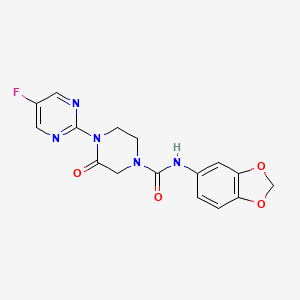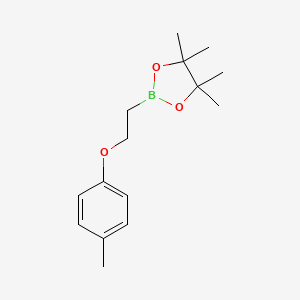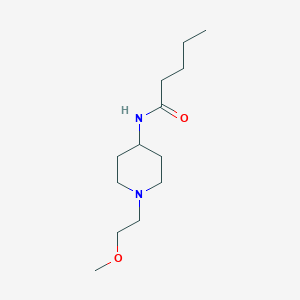![molecular formula C11H12N4O3 B2378323 1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-32-1](/img/structure/B2378323.png)
1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as TOCP, is a chemical compound that has been used in various industrial applications, including as a plasticizer and flame retardant. However, due to its toxic effects on the nervous system, its use has been restricted in many countries.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Solid-State Structures
The study of coordination chemistry involving purine derivatives highlights the synthesis and structural analysis of metal complexes, focusing on their interactions and hydrogen bonding within the solid state. These interactions play a crucial role in the development of materials with potential applications in catalysis, molecular recognition, and the design of new pharmaceuticals. For instance, the analysis of divalent metal aquacomplexes with purine derivatives reveals intricate networks of hydrogen bonds, contributing to our understanding of second-sphere interactions in coordination compounds (Maldonado et al., 2009).
Anticancer and Antimicrobial Properties
Purine derivatives have been evaluated for their anticancer, anti-HIV, and antimicrobial activities, underscoring the versatility of these compounds in medicinal chemistry. For example, tricyclic triazino and triazolo[4,3-e]purine derivatives exhibit significant activity against various cancer cell lines, HIV-1, and microbial pathogens, highlighting their potential as therapeutic agents (Ashour et al., 2012).
Synthetic Methodologies and Chemical Diversity
Advancements in synthetic methodologies for purine derivatives enable the exploration of chemical diversity and the development of compounds with enhanced biological activities. Novel synthetic routes to oxazolo[3,2-f]pyrimidine-5,7-dione scaffolds, for example, demonstrate the potential for creating a wide range of compounds suitable for drug development programs (Mieczkowski et al., 2016).
Isosteric Analogues and Drug Discovery
The design of isosteric analogues of purines, such as 1,3,5-triazine-based compounds, is a strategic approach in drug discovery. These analogues serve as privileged scaffolds in the development of inhibitors and antagonists targeting various diseases, including cancer and viral infections, showcasing the importance of purine mimetics in medicinal chemistry (Lim & Dolzhenko, 2014).
Eigenschaften
IUPAC Name |
2,4,7,8-tetramethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-5-6(2)18-10-12-8-7(15(5)10)9(16)14(4)11(17)13(8)3/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBKXVBBTXHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Propan-2-yloxypropyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2378240.png)

![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)


![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)
![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)
![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)